2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Heterocyclic chemistry Building blocks Orthogonal derivatization

For medicinal chemistry and agrochemical R&D teams, sourcing a reliable, high-purity intermediate with orthogonal reactive handles can be a bottleneck. 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 112566-18-4) resolves this by providing a single, validated precursor for sequential derivatization. - **Dual Electrophile Architecture**: Enables chemoselective sulfonamide formation at the C3-SO2Cl, followed by SNAr or cross-coupling at the C2-Cl, maximizing scaffold diversification from one building block. - **Industrial Validation**: Established as the key intermediate for the commercial rice herbicide imazosulfuron, with documented synthetic protocols (>79.6% yield) supporting seamless scale-up from grams to kilograms. - **Supply Chain Assurance**: Available with consistent ≥97% purity, ensuring batch-to-batch reproducibility for hit-to-lead campaigns and CRO workflows, reducing procurement complexity and cost-per-compound.

Molecular Formula C7H4Cl2N2O2S
Molecular Weight 251.09 g/mol
CAS No. 112566-18-4
Cat. No. B1278626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
CAS112566-18-4
Molecular FormulaC7H4Cl2N2O2S
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H
InChIKeySKFNUROCOVAKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 112566-18-4): Core Structural Identity and Procurement Context


2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 112566-18-4) is a heterobifunctional building block featuring a fused imidazo[1,2-a]pyridine bicycle bearing both a 2-chloro substituent and a 3-sulfonyl chloride group. With molecular formula C₇H₄Cl₂N₂O₂S and a molecular weight of 251.09 g/mol, this compound presents two electrophilic centers—an aryl chloride amenable to nucleophilic aromatic substitution and a sulfonyl chloride reactive toward amines, alcohols, and thiols—enabling sequential, orthogonal derivatization strategies [1]. It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry and agrochemical development, but is distinguished from simpler in-class sulfonyl chlorides by the presence of the 2-chloro substituent that profoundly alters both its reactivity profile and the biological performance of downstream derivatives [2].

Why 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride Cannot Be Substituted by Generic In-Class Analogs


Simple imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4, the unsubstituted parent) and other positional isomers (e.g., 2-sulfonyl or 6-sulfonyl variants) are insufficient surrogates for this compound because the 2-chloro substituent is not a passive structural feature—it is a decisive determinant of both synthetic utility and downstream biological outcome. In the development of the commercial herbicide imazosulfuron (TH-913), the 2-chloro substituent was specifically retained through multiple rounds of structure–activity optimization; the unsubstituted and alternatively halogenated analogs exhibited inferior herbicidal potency and rice selectivity [1]. Furthermore, the dual-electrophile architecture (C2–Cl + C3–SO₂Cl) enables controlled, sequential derivatization that is simply not accessible with the parent sulfonyl chloride alone, making generic substitution chemically and functionally non-equivalent [2].

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride: Quantitative Comparator-Based Evidence for Procurement Decision-Making


Dual Electrophilic Architecture vs. Unsubstituted Parent: Two Orthogonal Reactive Sites

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (C₇H₄Cl₂N₂O₂S, MW 251.09) possesses two distinct electrophilic centers—the 2-position aryl chloride and the 3-position sulfonyl chloride—whereas the closest structural analog, imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4, C₇H₅ClN₂O₂S, MW 216.64), carries only the sulfonyl chloride [1]. This dual electrophile architecture permits sequential, chemoselective derivatization: the sulfonyl chloride reacts first with amines to form sulfonamides, followed by nucleophilic aromatic substitution at the 2-chloro position to introduce a second diversity element [2]. The 6-bromo-2-chloro analog (CAS 1240527-70-1, MW 329.99) adds yet another halogen but at a cost of increased molecular weight and altered electronic properties .

Heterocyclic chemistry Building blocks Orthogonal derivatization

Proven Agrochemical Intermediate: Imazosulfuron (TH-913) Development and Field Performance

This compound is the direct and irreplaceable intermediate for the commercial sulfonylurea herbicide imazosulfuron (TH-913), developed by Takeda Chemical Industries. In the original 1993 Journal of Pesticide Science report, a series of imidazo[1,2-a]pyridine sulfonylureas were synthesized and screened; only the 2-chloro-substituted derivative (TH-913, derived from 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride) was advanced to field evaluation because it 'effectively controlled weeds at a rate of 0.5–1.0 g a.i./a (equivalent to 50–100 g a.i./ha) with good rice selectivity in outdoor tests' [1]. Alternative heterocyclic cores (imidazo[2,1-b]thiazole) produced compounds with activity merely 'comparable to that of TH-913' but were not commercialized [2]. Imazosulfuron was subsequently registered and marketed globally, confirming the industrial validity of this intermediate [3].

Agrochemical synthesis Herbicide intermediate Sulfonylurea

Reduced Crop Phytotoxicity: Imazosulfuron vs. Bensulfuron-methyl and Pyrazosulfuron-ethyl in Corn Seedling Assays

The imazosulfuron molecule—whose core scaffold is constructed from 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride—exhibits substantially lower phytotoxicity to non-target crops compared to competing sulfonylurea herbicides. In a dose–response study on corn (Zea mays L. cv. Tainung No.1) at the 4-leaf stage, imazosulfuron showed a GR₅₀ for dry matter production of 44.3 g a.i./ha, versus 9.7 g a.i./ha for bensulfuron-methyl and 14.9 g a.i./ha for pyrazosulfuron-ethyl [1]. At a sublethal rate of 20 g a.i./ha, corn dry matter at week 3 post-treatment was 87% of untreated control for imazosulfuron, compared to 83% for bensulfuron-methyl and 67% for pyrazosulfuron-ethyl [1]. Leucine content—a biomarker for ALS inhibition—was reduced by only 20% under imazosulfuron treatment vs. 40–46% under the other two herbicides [1].

Crop safety Phytotoxicity Sulfonylurea selectivity

Aquatic Ecotoxicity Profile: Lower Risk to Primary Producers vs. Bensulfuron-methyl

In environmental risk assessment, the Hazardous Concentration for 5% of species (HC₅) is a regulatory benchmark for aquatic ecosystem protection. Imazosulfuron—synthesized from 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride—has an HC₅ of 4.5 µg/L for primary producers, substantially higher (less toxic) than bensulfuron-methyl at 0.35 µg/L [1]. The HC₅₀ (median hazardous concentration) similarly favors imazosulfuron at 810 µg/L vs. 190 µg/L for bensulfuron-methyl [1]. This ~13-fold lower acute aquatic toxicity to algae and aquatic plants is attributed to the physicochemical properties conferred by the 2-chloroimidazo[1,2-a]pyridine scaffold, including altered log P and hydrogen-bonding capacity .

Environmental toxicology Aquatic safety Herbicide risk assessment

Optimized Sulfonamide Derivatization Yield: From 60.1% to >79.6% via Process Optimization

The conversion of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride to the corresponding sulfonamide—the critical penultimate step in imazosulfuron synthesis—has been systematically optimized. Wang et al. reported that the ammonolysis reaction in acetonitrile at 27°C for 3 hours achieved a yield of >79.6%, representing a significant improvement from the original 60.1% under unoptimized conditions [1]. Furthermore, the overall synthesis including sulfonylation with chlorosulfonic acid was improved from 15.4% to >70% yield through optimization of stoichiometry (chlorosulfonic acid : substrate = 1.2:1) and reaction time (4 h), reducing total process time by 3 hours and increasing overall yield by 5.5 percentage points [1].

Process chemistry Sulfonamide synthesis Yield optimization

Commercial Purity Specifications: ≥97% Routine Availability with Multi-Vendor Sourcing

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is commercially available at ≥97% purity from multiple independent vendors including ChemScene (Cat. CS-0246621, ≥97%) and CheMenu (Cat. CM289304, 97%), with American Elements offering custom ultra-high purity grades up to 99.999% [1]. In contrast, the parent unsubstituted imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4) is routinely supplied at only 95% (AKSci, Aladdin) or as low as 85% (Apollo Scientific), reflecting differences in synthetic accessibility and purification ease . The target compound is also stocked by Sigma-Aldrich (AldrichCPR CDS013394) as part of their early-discovery chemical collection, and by Enamine LLC (EN300-33451, 95%) [2]. Recommended storage is sealed under dry conditions at 2–8°C to preserve sulfonyl chloride integrity .

Chemical procurement Purity specification Supply chain

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Imazosulfuron and Next-Generation Sulfonylurea Herbicides

This compound is the established industrial precursor to imazosulfuron (TH-913), a selective pre- and post-emergent herbicide for paddy rice with a field application rate of 50–100 g a.i./ha and proven rice safety [1]. The validated two-step conversion pathway—sulfonamide formation followed by sulfonylurea coupling—provides a reliable synthetic route for agrochemical manufacturers and custom synthesis providers seeking to produce imazosulfuron or to explore structure–activity relationships around the 2-chloroimidazo[1,2-a]pyridine scaffold for improved ALS-inhibiting herbicides [2].

Divergent Library Synthesis via Orthogonal Derivatization for Medicinal Chemistry

The dual electrophilic architecture (C2–Cl and C3–SO₂Cl) enables medicinal chemists to execute sequential, chemoselective reactions: first reacting the sulfonyl chloride with diverse amine nucleophiles to generate a sulfonamide library, then performing nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the 2-chloro position to introduce a second diversity element [1]. This orthogonal strategy maximizes scaffold diversification from a single building block, reducing procurement complexity and cost-per-compound in hit-to-lead and lead optimization campaigns targeting kinase inhibition (26.7% predicted kinase target probability for Schiff base derivatives of this scaffold) [3].

Environmental Fate and Crop Safety Assessment Studies

Organizations conducting environmental risk assessment for sulfonylurea herbicides can use this compound as the starting material for synthesizing analytical standards (e.g., TH-913 reference material for LC-UV determination at 238 nm with >95% recovery from water and >90% from soil) [1]. The scaffold's documented ~13× lower aquatic HC₅ compared to bensulfuron-methyl and 4.6× higher crop GR₅₀ in corn makes it a preferred starting point for developing herbicides with improved environmental and crop safety profiles [2][3].

Process Chemistry Development and Scale-Up Validation

The optimized synthetic protocols published for this compound—including sulfonylation with chlorosulfonic acid (>70% yield) and ammonolysis in acetonitrile (>79.6% yield)—provide a validated starting point for process chemists scaling from gram to kilogram quantities [1]. The availability of the compound at ≥97% purity from multiple vendors and through Sigma-Aldrich's AldrichCPR early-discovery collection facilitates both academic research and contract research organization (CRO) workflows where batch-to-batch consistency and supply security are critical procurement criteria [2].

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